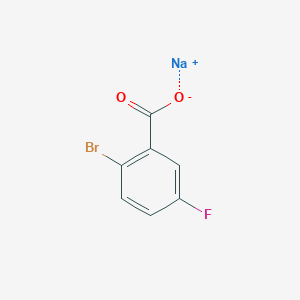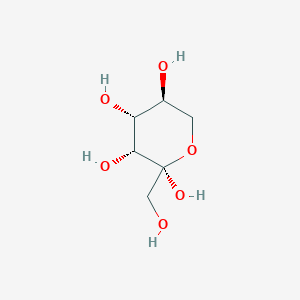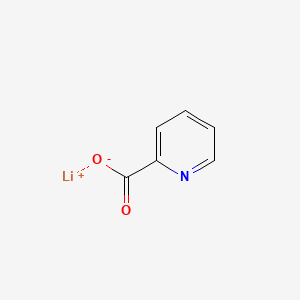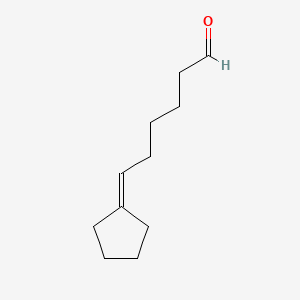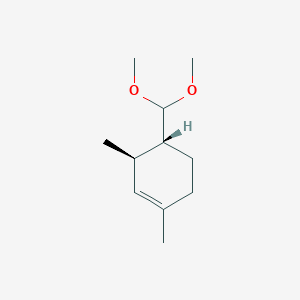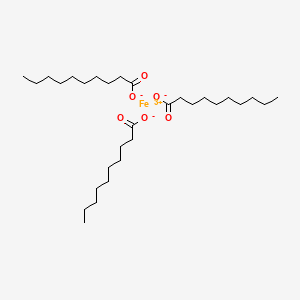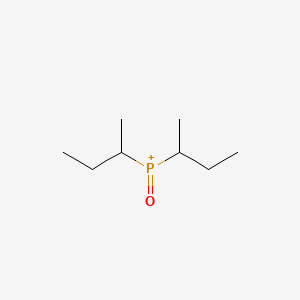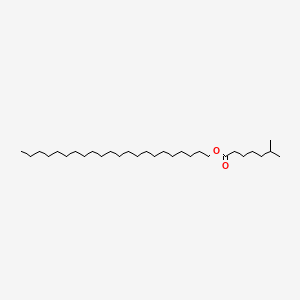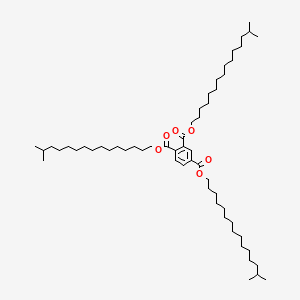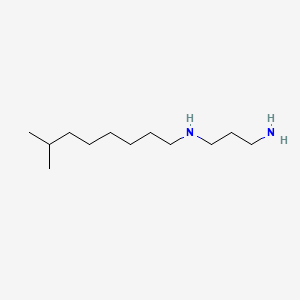
N-Isononylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isononylpropane-1,3-diamine is an organic compound with the molecular formula C12H28N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a propane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Isononylpropane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with isononyl halides under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Isononylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
N-Isononylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-Isononylpropane-1,3-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diaminopropane: A simpler diamine with a similar structure but without the isononyl group.
N-Methyl-1,3-propanediamine: Another diamine with a methyl group instead of an isononyl group.
Uniqueness
N-Isononylpropane-1,3-diamine is unique due to the presence of the isononyl group, which imparts specific chemical and physical properties. This makes it suitable for applications where other diamines may not be effective .
Eigenschaften
CAS-Nummer |
93963-83-8 |
|---|---|
Molekularformel |
C12H28N2 |
Molekulargewicht |
200.36 g/mol |
IUPAC-Name |
N'-(7-methyloctyl)propane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-12(2)8-5-3-4-6-10-14-11-7-9-13/h12,14H,3-11,13H2,1-2H3 |
InChI-Schlüssel |
BBVWUROLAUVQBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



